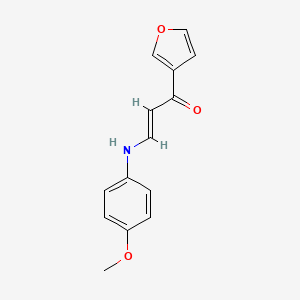

(E)-1-(furan-3-yl)-3-(4-methoxyanilino)prop-2-en-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-1-(Furan-3-yl)-3-(4-methoxyanilino)prop-2-en-1-one, also known as 4-methoxy-N-(3-furyl)aniline, is an aromatic amine compound. It has a wide range of applications in scientific research and is used as a reagent in organic synthesis. It is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and other organic compounds. It is also used as a catalyst in the preparation of a variety of products.

Aplicaciones Científicas De Investigación

Bioactive Furanyl- or Thienyl-Substituted Nucleobases, Nucleosides, and Their Analogues

The chemical structure of interest, featuring furan-3-yl substituents, plays a significant role in the medicinal chemistry of purine and pyrimidine nucleobases, nucleosides, and their analogues. The furan moiety, as part of heterocyclic compounds, is essential in drug design due to its bioactive properties. This review highlights the importance of furan derivatives in developing compounds with optimized antiviral, antitumor, antimycobacterial, or antiparkinsonian actions. The study discusses over 135 heteroaryl-substituted derivatives, showcasing the impact of bioisosteric replacement of aryl with heteroaryl substituents on their biological activities (Ostrowski, 2022).

Conversion of Plant Biomass to Furan Derivatives

Furan derivatives, such as the one described, are pivotal in transitioning from fossil-based to biomass-based chemical industries. 5-Hydroxymethylfurfural (HMF) and its derivatives are highlighted as versatile platform chemicals produced from hexose carbohydrates and lignocellulose in plant biomass. These chemicals serve as precursors for monomers, polymers, fuels, solvents, and pharmaceuticals, potentially replacing non-renewable hydrocarbon sources. The review emphasizes the role of furan derivatives in sustainable chemistry and their expected expansion in applications, underscoring the shift towards a more sustainable chemical industry (Chernyshev, Kravchenko, & Ananikov, 2017).

Intermolecular Diels-Alder Cycloadditions of Furfural-Based Chemicals

Furfural-based chemicals from renewable resources, such as the compound , are utilized in green chemistry for the production of biofuels, chemicals, and materials through Diels-Alder reactions. This review outlines the regio- and diastereoselectivity of Diels-Alder reactions involving furfural derivatives and alkenes. The Diels-Alder cycloaddition is an atom-economic pathway significant for synthesizing fine chemicals and materials, demonstrating the furan moiety's versatility in sustainable chemistry (Galkin & Ananikov, 2021).

Propiedades

IUPAC Name |

(E)-1-(furan-3-yl)-3-(4-methoxyanilino)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-17-13-4-2-12(3-5-13)15-8-6-14(16)11-7-9-18-10-11/h2-10,15H,1H3/b8-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USVODSLVVYMWLD-SOFGYWHQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC=CC(=O)C2=COC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)N/C=C/C(=O)C2=COC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-1-(furan-3-yl)-3-(4-methoxyanilino)prop-2-en-1-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{4-[(4-methoxybenzyl)amino]-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanol](/img/structure/B2561370.png)

![3-Benzyl-2-[(3-chlorophenyl)methylsulfanyl]-6-piperidin-1-ylquinazolin-4-one](/img/structure/B2561375.png)

![2-[(4-methylthiophen-3-yl)methyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B2561379.png)

![2-(Pyrido[3,4-d]pyrimidin-4-ylamino)-1-(5-thiophen-2-ylfuran-2-yl)ethanol](/img/structure/B2561381.png)

![4-amino-N-cyclohexylpyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B2561382.png)

![1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-4-[1-(methylsulfanyl)-2-nitrovinyl]piperazine](/img/structure/B2561383.png)

![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-4-(thiophen-2-yl)thiazole-2-carboxamide](/img/structure/B2561391.png)

![3,3-diphenyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)propanamide](/img/structure/B2561392.png)

![{5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methanol](/img/structure/B2561393.png)